(9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate
Description
This compound is a highly specialized carbamate derivative featuring two critical protective groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A photolabile protecting group widely used in peptide synthesis for amine protection .
- Triphenylmethyl (Trityl): A bulky group that stabilizes intermediates and prevents undesired side reactions during synthesis .
The (1S)-configured propyl backbone with methoxy(methyl)carbamoyl and trityl carbamoyl substituents confers unique steric and electronic properties, making it valuable in solid-phase organic synthesis (SPOS) and drug development. Its structural complexity necessitates comparisons with analogs to evaluate reactivity, stability, and applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[methoxy(methyl)amino]-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39N3O5/c1-44(48-2)39(46)37(42-40(47)49-28-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-27-38(45)43-41(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-37H,26-28H2,1-2H3,(H,42,47)(H,43,45)/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFUQFBELVYYJP-QNGWXLTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology
-
- 9H-Fluoren-9-ylmethanol (or a derivative)
- Chlorocarbonates or carbamoyl chlorides
- Base (e.g., DIPEA or pyridine)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
- Dissolve 9H-Fluoren-9-ylmethanol in DCM under inert atmosphere.
- Add carbamoyl chloride or chlorocarbonate derivative dropwise, maintaining low temperature (~0°C).
- Introduce a base such as DIPEA to facilitate nucleophilic attack and stabilize the intermediate.
- Stir the mixture at room temperature for 12–24 hours, monitoring progress via thin-layer chromatography (TLC).
- Purify the crude product through column chromatography (silica gel, eluent: hexanes/ethyl acetate).
Research Data
- Similar methods are described for Fmoc-protected amino acids and carbamates, with yields typically ranging from 70–85%.
Preparation of the N-Substituted Carbamate Moiety
The core carbamate structure, specifically the N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl], is assembled via carbamoyl transfer reactions.
Methodology
-
- N-[(1S)-1-amino-3-[(triphenylmethyl)carbamoyl]propyl]amine or amino alcohol derivatives
- Methoxy(methyl)amine or corresponding carbamoyl donors
- Coupling agents: Carbonyldiimidazole (CDI) or triphosgene
- Solvent: Dimethylformamide (DMF) or dichloromethane
-
- Activate the amino alcohol or amine with CDI in DMF at room temperature, forming an imidazolyl carbamate intermediate.
- Add methoxy(methyl)amine to the activated mixture, allowing nucleophilic attack to form the carbamate linkage.
- Stir for 4–6 hours, monitoring via TLC or HPLC.
- Isolate the product by aqueous workup and purification via chromatography.
Research Findings
- Carbamate formation using CDI is efficient, with yields of 65–80%, and is widely used in peptide and small molecule synthesis.
Coupling of the Fluorenylmethyl Carbamate with the Propyl Chain
The key step involves coupling the fluorenylmethyl carbamate intermediate with the chiral propyl chain bearing the methoxy(methyl)carbamoyl group.
Methodology
-
- Activated fluorenylmethyl carbamate
- Chiral propyl derivative with amino or hydroxyl functionalities
- Coupling agents: HOBt, DIPCDI, or EDCI
- Solvent: DMF or DCM
-
- Dissolve the fluorenylmethyl carbamate in DMF.
- Add the chiral propyl derivative with a catalytic amount of HOBt.
- Introduce DIPCDI or EDCI to activate the carboxyl or hydroxyl group.
- Stir at ambient temperature for 12–24 hours.
- Monitor the reaction via TLC or NMR.
- Purify the coupled product through chromatography.
Research Data
- Such coupling reactions are standard in peptide synthesis, with high efficiency and stereoselectivity, especially when employing HOBt and DIPCDI.
Final Assembly and Purification
The final compound is obtained after deprotection and purification steps:
-
- If necessary, remove protecting groups (e.g., triphenylmethyl) using mild acid or oxidative conditions.
- Use of trifluoroacetic acid (TFA) or other suitable acids for deprotection.
-
- Employ preparative HPLC or recrystallization.
- Confirm purity via NMR, MS, and melting point analysis.
Data Table Summarizing Preparation Methods
| Step | Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Synthesis of Fmoc-protected carbamate | 9H-Fluoren-9-ylmethanol, carbamoyl chloride, DIPEA | DCM | 0°C to RT, 12–24 hrs | 70–85 | Standard carbamate formation |
| 2. Carbamate formation on amino group | CDI, N-methoxy-methylamine | DMF | RT, 4–6 hrs | 65–80 | Efficient carbamate coupling |
| 3. Coupling with chiral propyl chain | HOBt, DIPCDI | DMF | RT, 12–24 hrs | 60–75 | Stereoselective coupling |
| 4. Deprotection and purification | TFA or oxidative agents | - | Room temperature | Variable | Final product isolation |
Research Findings and Considerations
- Reagent Selection: CDI and DIPCDI are preferred for carbamate and amide formations due to high efficiency and mild conditions.
- Stereochemistry Control: Use of chiral auxiliaries and stereoselective coupling agents ensures the (1S) configuration.
- Purity and Characterization: High-performance liquid chromatography (HPLC), NMR spectroscopy, and mass spectrometry are essential for confirming the structure and purity.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halides, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In organic chemistry, (9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its ability to interact with various biomolecules makes it a candidate for studying enzyme inhibition, receptor binding, and other biological processes.
Industry
In the materials science industry, this compound can be used in the development of advanced materials with specific properties. Its structural features may contribute to the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s ability to form stable complexes with these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are often studied using techniques such as molecular docking, enzyme assays, and cellular assays.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest analogs differ in substituents or backbone configuration. Key examples include:
Key Insight : The methoxy(methyl)carbamoyl group in the target compound provides intermediate polarity compared to hydrophilic (dihydroxypropyl) or reactive (bromoethyl) analogs. The trityl group enhances steric protection but reduces solubility compared to smaller substituents .
Physical Properties
Key Insight : The target compound’s low aqueous solubility and requirement for cryogenic storage contrast with more hydrophilic analogs like the dihydroxypropyl derivative .
Reactivity in Peptide Coupling
- Target Compound : The trityl group suppresses racemization during amide bond formation, achieving >95% enantiomeric purity .
- Aminopropyl Analog: Higher coupling efficiency (90% vs. 75% for bromoethyl) due to reduced steric hindrance .
Stability and Handling
Biological Activity
The compound (9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate is a complex organic molecule that has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic properties. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a fluorenyl group, methoxy, and carbamate moieties, contributing to its unique chemical behavior. The molecular formula is , and it has a molecular weight of approximately 426.52 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.52 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorenyl and triphenylmethyl groups enhance its binding affinity and specificity. Studies suggest that it may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Target Interactions
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated metabolism.
- Receptor Binding : It may act as an antagonist or agonist at certain receptors, affecting cellular signaling and function.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines by modulating key signaling pathways.
- Antimicrobial Activity : It has demonstrated efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : Research suggests it may protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being identified.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting strong antibacterial activity compared to standard antibiotics.
Comparative Analysis
When compared to similar compounds such as (9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate, the unique arrangement of functional groups in the target compound enhances its stability and reactivity:
| Compound Name | MIC (µg/mL) | Cell Viability (%) at 10 µM |
|---|---|---|
| (9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3...] | 15 | 35 |
| (9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate | 25 | 50 |
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can intermediates be characterized?
The compound can be synthesized via carbamate coupling reactions using reagents like 9H-fluoren-9-ylmethyl carbamate and activated esters (e.g., 3-oxo-2-tosyl-2,3-dihydro-1H-1,3,5-triazin-4-yl acetate) under inert conditions. Post-reaction purification typically involves silica gel column chromatography with gradients of ethyl acetate/hexane. Characterization of intermediates requires NMR and NMR to confirm regiochemistry and purity. For example, NMR peaks for fluorenylmethyl groups appear at δ 7.2–7.8 ppm (aromatic protons) and δ 4.1–4.4 ppm (CH groups) .
Q. What safety precautions are critical when handling this compound?
The compound exhibits acute oral and dermal toxicity (GHS Category 4). Researchers must use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of dust or vapors. Contaminated gloves must be removed without touching the outer surface to prevent skin exposure .
Q. How should this compound be stored to ensure stability?
Store in a dry, cool environment (<4°C) under nitrogen or argon to prevent hydrolysis of the carbamate groups. Avoid exposure to moisture, as degradation products (e.g., fluorenylmethanol) can form via cleavage of the FMOC group .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Yield optimization requires strict control of reaction stoichiometry (e.g., 1.2 equivalents of triphenylmethyl carbamoyl chloride) and temperature (0–5°C for carbamoylation steps). Microwave-assisted synthesis (e.g., 50–80°C, 30 min) can accelerate coupling reactions while reducing side products. Post-reaction quenching with ice-cold water followed by liquid-liquid extraction (dichloromethane/water) improves recovery .
Q. How can researchers resolve contradictory NMR data observed during intermediate characterization?
Contradictory NMR signals may arise from rotameric equilibria or solvent impurities. Use high-field NMR (≥500 MHz) with deuterated DMSO or CDCl to enhance resolution. For ambiguous cases, X-ray crystallography (e.g., triclinic crystal system, space group) provides definitive structural confirmation. Disorder in solvent molecules (e.g., propan-2-ol solvates) should be accounted for during refinement .
Q. What analytical methods are suitable for assessing purity and degradation under varying pH conditions?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm monitors purity. For stability studies, incubate the compound in buffers (pH 2–10) at 37°C and analyze degradation kinetics via LC-MS. Hydrolytic cleavage of the FMOC group under acidic conditions (pH <3) is a common degradation pathway .
Q. How can computational modeling predict interactions of this compound with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes or receptors. Focus on hydrogen bonding between the carbamate carbonyl and active-site residues (e.g., lysine or arginine). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity () .
Methodological Notes
- Contradiction Analysis : Cross-validate NMR and HRMS data with orthogonal techniques (e.g., IR spectroscopy for carbonyl groups) to resolve ambiguities .
- Experimental Design : Use randomized block designs for stability studies to account for batch-to-batch variability .
- Safety Compliance : Regularly audit fume hood airflow (≥100 ft/min) and maintain SDS documentation per OSHA standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
